

A Comparative Guide to Bioanalytical Methods for Upadacitinib Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Upadacitinib in biological matrices. The information is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The data presented here is compiled from various independent studies.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of Upadacitinib.

Table 1: Linearity and Sensitivity of Published Upadacitinib Bioanalytical Methods

Analytical Method	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Internal Standard (IS)
UPLC-MS/MS[1] [2]	Beagle Dog Plasma	1 - 200	1	Fedratinib
LC-MS/MS[3][4]	Human Plasma	0.15 - 150	0.15	Pexidartinib
LC-MS/MS[5]	Rat Plasma	12.5 - 100	10	Filgotinib



Table 2: Accuracy and Precision of Published Upadacitinib Bioanalytical Methods

Analytical Method	Matrix	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
UPLC-MS/MS	Beagle Dog Plasma	< 10.03%	< 10.03%	-3.79% to 2.58%
LC-MS/MS	Human Plasma	< 10%	< 10%	< 10%
LC-MS/MS	Rat Plasma	Within acceptable criteria	Within acceptable criteria	Within acceptable criteria

Table 3: Recovery and Matrix Effect of a Published Upadacitinib Bioanalytical Method

Analytical Method	Matrix	Extraction Recovery	Matrix Effect
UPLC-MS/MS	Beagle Dog Plasma	81.78% - 84.42%	98.48% - 103.42%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: UPLC-MS/MS for Upadacitinib in Beagle Dog Plasma

- Sample Preparation: Upadacitinib and the internal standard (Fedratinib) were extracted from plasma using ethyl acetate under alkaline conditions.
- · Chromatography:
 - System: Waters Acquity UPLC
 - Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)



• Mobile Phase: Acetonitrile and 0.1% formic acid in water with a gradient elution.

Flow Rate: 0.40 mL/min

Column Temperature: 40°C

Injection Volume: 5.0 μL

Mass Spectrometry:

System: Tandem mass spectrometer

Ionization Mode: Positive ion mode

Monitoring: Multiple Reaction Monitoring (MRM)

Mass Transitions:

■ Upadacitinib: m/z 380.95 → 255.97

■ Fedratinib (IS): m/z 525.12 → 98.00

Collision Energy: 25 V for Upadacitinib and 30 V for IS

Cone Voltage: 30 V for Upadacitinib and 25 V for IS

Method 2: LC-MS/MS for Upadacitinib in Human Plasma

- Sample Preparation: Acidic protein precipitation.
- · Chromatography:
 - Column: C-18 reversed-phase column.
- Mass Spectrometry:
 - System: Tandem mass spectrometer
 - Ionization Mode: Positive ion mode



- Monitoring: Collision-induced fragmentation
- Mass Transitions:
 - Upadacitinib: m/z 381 → 256, 213
 - Pexidartinib (IS): m/z 418 → 258, 165

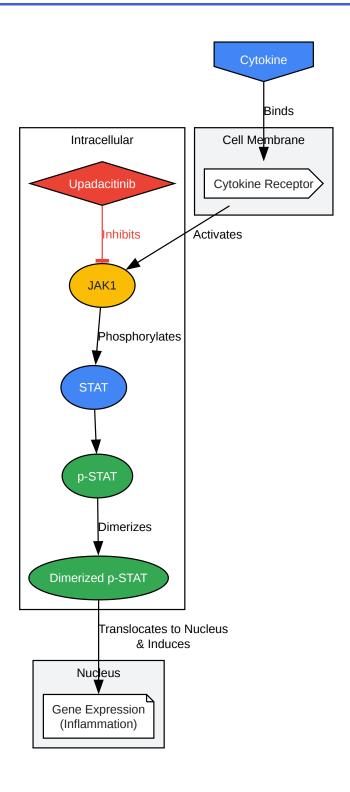
Method 3: LC-MS/MS for Upadacitinib in Rat Plasma

- Sample Preparation: Details not specified.
- · Chromatography:
 - Column: Symmetric C18 (150 x 4.6 mm, 3.5 μm)
 - Mobile Phase: Acetonitrile: water (50:50) with formic acid to a pH of 4.0 (isocratic elution).
 - Flow Rate: 1 mL/min
 - Total Run Time: 7 min
- · Mass Spectrometry: Details not specified.

Visualizations Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway targeted by Upadacitinib and a generalized workflow for its bioanalysis.

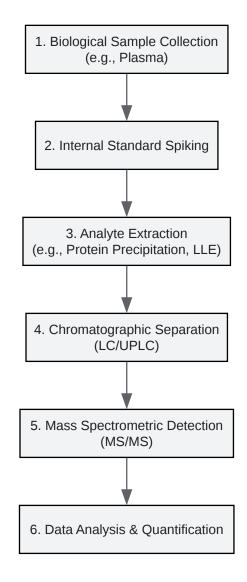




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Caption: Upadacitinib inhibits the JAK1-STAT signaling pathway.





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Caption: Generalized workflow for Upadacitinib bioanalysis.

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